Dexpropranolol

Übersicht

Beschreibung

Dexpropranolol ist ein kleines Molekül, das zur Klasse der organischen Verbindungen gehört, die als Naphthaline bekannt sind. Es ist ein Stereoisomer von Propranolol, einem bekannten nicht-selektiven Beta-Adrenorezeptor-Antagonisten. This compound wird experimentell eingesetzt und hat sich in verschiedenen pharmakologischen Anwendungen als vielversprechend erwiesen .

Vorbereitungsmethoden

Dexpropranolol kann durch verschiedene Synthesewege hergestellt werden. Ein gängiges Verfahren beinhaltet die Auflösung von racemischem Propranolol unter Verwendung chiraler Agenzien, um das rechtsdrehende Enantiomer zu trennen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und spezifischen chiralen Katalysatoren . Industrielle Produktionsverfahren können großtechnische Auflösungsprozesse und Reinigungstechniken umfassen, um die hohe enantiomere Reinheit von this compound zu gewährleisten.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Naphthochinone zu bilden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart von Palladium auf Kohlenstoff durchgeführt werden, um reduzierte Derivate zu erhalten.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.

Analyse Chemischer Reaktionen

Dexpropranolol undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring, often using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Dexpropranolol exhibits local anesthetic properties similar to those of propranolol but with negligible beta-adrenergic receptor blocking activity. This distinct profile allows for potential applications in areas where traditional beta-blockers may not be suitable.

Key Characteristics of this compound

| Property | Description |

|---|---|

| Type | Beta-adrenergic antagonist |

| Isomer | Dextro isomer of propranolol |

| Local Anesthetic Action | Present, similar to propranolol |

| Beta-Blockade | Negligible |

Clinical Applications

-

Cardiovascular Conditions

- This compound has been studied in the context of angina pectoris and exercise tolerance. A comparative study indicated that while this compound did not significantly affect exercise time, propranolol and practolol improved exercise tolerance in patients with angina . This suggests that this compound may not be as effective as its racemic counterpart in managing certain cardiovascular symptoms.

- Migraine Prophylaxis

-

Psychological Effects

- Emerging studies suggest that propranolol can influence emotional responses and implicit biases, raising questions about whether this compound could have similar effects without the associated beta-blocking properties. Research indicates that propranolol reduces implicit racial bias, potentially due to its effects on the autonomic nervous system . Further exploration into this compound's impact on psychological conditions could yield valuable insights.

- Post-Traumatic Stress Disorder (PTSD)

Case Study 1: Exercise Tolerance in Angina Patients

A study comparing this compound with racemic propranolol and practolol revealed that while both propranolol and practolol improved exercise tolerance, this compound did not show significant effects. This highlights the importance of understanding the specific actions of each isomer in clinical settings .

Case Study 2: Psychological Impact

In a study examining the effects of propranolol on implicit racial bias, participants receiving propranolol scored lower on measures of subconscious bias compared to those receiving a placebo. This raises questions about whether this compound could modulate such biases without the cardiovascular implications of traditional beta-blockers .

Wirkmechanismus

Dexpropranolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the response to catecholamines like adrenaline and noradrenaline. This blockade leads to a decrease in heart rate, blood pressure, and myocardial oxygen demand. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic AMP production and subsequent downstream signaling .

Vergleich Mit ähnlichen Verbindungen

Dexpropranolol ähnelt anderen Beta-Adrenorezeptor-Antagonisten, wie zum Beispiel:

Propranolol: Das racemische Gemisch, aus dem this compound gewonnen wird.

Atenolol: Ein selektiver Beta-1-Adrenorezeptor-Antagonist, der hauptsächlich bei Herz-Kreislauf-Erkrankungen eingesetzt wird.

Metoprolol: Ein weiterer selektiver Beta-1-Blocker mit ähnlichen Anwendungen wie Atenolol.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Stereochemie, die zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften im Vergleich zu seinem racemischen Gegenstück führen kann .

Biologische Aktivität

Dexpropranolol is a selective beta-adrenergic antagonist derived from propranolol, primarily used in the management of various cardiovascular conditions. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, therapeutic applications, and safety profile, supported by data tables and relevant case studies.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties compared to its racemic counterpart, propranolol. Key pharmacokinetic parameters include:

This compound is cleared more rapidly than propranolol, primarily because it does not significantly affect hepatic blood flow, leading to a more predictable pharmacokinetic profile .

This compound functions by selectively blocking beta-adrenergic receptors, particularly β1 receptors in the heart. This blockade results in:

- Reduced heart rate : By inhibiting the effects of catecholamines on the heart.

- Decreased myocardial contractility : Leading to lower oxygen demand during stress.

- Vasodilation : Although less pronounced than with other beta-blockers.

These actions contribute to its therapeutic efficacy in managing hypertension and preventing angina pectoris .

Therapeutic Applications

This compound has been studied for various clinical applications:

- Hypertension : Clinical trials have demonstrated its effectiveness in lowering blood pressure compared to placebo and other antihypertensives.

- Anxiety Disorders : It is used off-label for performance anxiety due to its ability to mitigate physical symptoms like tachycardia and tremors.

- Migraine Prophylaxis : Some studies suggest it may help reduce the frequency of migraine attacks.

A meta-analysis indicated that this compound significantly reduces the risk of disease progression in infants with retinopathy of prematurity (ROP), showing a relative risk (RR) of 0.65 for stage progression compared to controls .

Safety Profile

While generally well-tolerated, this compound can cause adverse effects similar to other beta-blockers:

| Adverse Effect | Incidence Rate |

|---|---|

| Bradycardia | 11.42 RR [95% CI, 0.66–196.40] |

| Hypotension | 7.27 RR [95% CI, 0.39–133.95] |

| Hypoglycemia | 3.10 RR [95% CI, 0.33–29.27] |

The increased risk of adverse events was noted in a meta-analysis involving infants treated with propranolol, indicating a need for careful monitoring during treatment .

Case Studies

Several case studies highlight the clinical efficacy of this compound:

- Case Study 1 : A 30-year-old male with generalized anxiety disorder reported significant improvement in symptoms after initiating treatment with this compound, particularly during public speaking engagements.

- Case Study 2 : An infant diagnosed with ROP showed marked improvement in disease stage after receiving this compound, reducing the need for laser therapy.

Eigenschaften

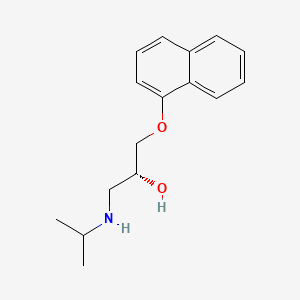

IUPAC Name |

(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHHHDLHHXJYJD-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045304 | |

| Record name | Dexpropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5051-22-9, 13071-11-9 | |

| Record name | (+)-Propranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5051-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexpropranolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexpropranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexpropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexpropranolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXPROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG6KY07UD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.